molecular formula C12H9Br2IO4S B3054336 Bis(4-bromophenyl)iodanium hydrogen sulfate CAS No. 59695-83-9

Bis(4-bromophenyl)iodanium hydrogen sulfate

Cat. No. B3054336
CAS RN: 59695-83-9
M. Wt: 535.98 g/mol
InChI Key: LNCVZSREJNUEMV-UHFFFAOYSA-M
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Description

Physical And Chemical Properties Analysis

“Bis(4-bromophenyl)iodanium hydrogen sulfate” is a solid compound. Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility could not be found in the available resources.

Safety and Hazards

The safety data sheet for a related compound, “Bis(4-bromophenyl)iodonium triflate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions of research involving “Bis(4-bromophenyl)iodanium hydrogen sulfate” and related compounds could involve further exploration of their unique properties and applications in organic synthesis . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and mechanisms of action could be beneficial.

properties

IUPAC Name

bis(4-bromophenyl)iodanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCVZSREJNUEMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2IO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627861
Record name Bis(4-bromophenyl)iodanium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59695-83-9
Record name Bis(4-bromophenyl)iodanium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 2
Bis(4-bromophenyl)iodanium hydrogen sulfate
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Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 4
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 5
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Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 6
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Bis(4-bromophenyl)iodanium hydrogen sulfate

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